molecular formula C11H13BrN2 B1661758 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine CAS No. 947533-70-2

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Cat. No.: B1661758
CAS No.: 947533-70-2
M. Wt: 253.14
InChI Key: STLSIILTXHRBDS-UHFFFAOYSA-N
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Description

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the direct functionalization through radical reactions, which can be achieved using transition metal catalysis, metal-free oxidation, or photocatalysis strategies . Another approach involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include transition metal catalysts, oxidizing agents like potassium persulfate, and reducing agents. The reaction conditions often involve moderate to high temperatures and the use of solvents like dimethyl sulfoxide .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways in biological systems. For example, imidazo[1,2-a]pyridine derivatives have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

This compound is unique due to the presence of the bromine atom and the tert-butyl group, which can influence its chemical reactivity and biological activity. These structural features can make it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

947533-70-2

Molecular Formula

C11H13BrN2

Molecular Weight

253.14

IUPAC Name

7-bromo-2-tert-butylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9/h4-7H,1-3H3

InChI Key

STLSIILTXHRBDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN2C=CC(=CC2=N1)Br

Canonical SMILES

CC(C)(C)C1=CN2C=CC(=CC2=N1)Br

Origin of Product

United States

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